molecular formula C21H25BO2 B1390496 2-(9,9-Dimethyl-9H-fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 569343-09-5

2-(9,9-Dimethyl-9H-fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1390496
CAS RN: 569343-09-5
M. Wt: 320.2 g/mol
InChI Key: DAZFRJAIIUPRQZ-UHFFFAOYSA-N
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Description

“2-(9,9-Dimethyl-9H-fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound that is related to "9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid" . It is also known as "9,9-Dimethylfluorene-2-boronic acid pinacol ester" .

Scientific Research Applications

Synthesis of Polyfluorene

2-(9,9-Dimethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized in the synthesis of polyfluorene via the Suzuki-Miyaura coupling reaction. This process involves palladium-catalyzed polycondensation, producing well-defined polyfluorenes with narrow molecular weight distributions, suitable for applications in materials science (Yokoyama et al., 2007).

Fluorescence Emission Properties

This compound is also instrumental in creating highly pure blue fluorescent and stable molecules. These are synthesized via the Suzuki coupling reaction, leading to potential applications in organic light-emitting diodes due to their photoproperties (Hu et al., 2010).

Development of Conjugated Polymers

It contributes to the creation of conjugated polymers like poly(2,7-fluorene) derivatives. These polymers, synthesized through palladium-catalyzed couplings, demonstrate significant potential in blue-light-emitting devices due to their excellent photophysical and electrical properties (Ranger et al., 1997).

Molecular Structure Analysis

Research also focuses on the detailed molecular structure analysis of derivatives of this compound, providing insights into their conformational properties which are crucial for applications in material science and chemistry (Huang, 2011).

Solar Cell Applications

This compound is used in the synthesis of copolymers for organic solar cell applications. It is incorporated into the backbone of new copolymers, which exhibit thermal stability and suitability for organic solar cells due to their optical properties and narrow band gap (Meena et al., 2018).

properties

IUPAC Name

2-(9,9-dimethylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BO2/c1-19(2)17-10-8-7-9-15(17)16-12-11-14(13-18(16)19)22-23-20(3,4)21(5,6)24-22/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZFRJAIIUPRQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670054
Record name 2-(9,9-Dimethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9,9-Dimethyl-9H-fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

569343-09-5
Record name 2-(9,9-Dimethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(9,9-Dimethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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